molecular formula C20H21NO2 B5752410 (2,4-dimethoxybenzyl)(2-naphthylmethyl)amine

(2,4-dimethoxybenzyl)(2-naphthylmethyl)amine

Cat. No.: B5752410
M. Wt: 307.4 g/mol
InChI Key: JMWXUYGKDQRTIM-UHFFFAOYSA-N
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Description

(2,4-dimethoxybenzyl)(2-naphthylmethyl)amine, commonly known as DMN, is a chemical compound that is widely used in scientific research. It is a psychoactive drug that is known to produce hallucinogenic effects in humans. DMN belongs to the class of phenethylamines and is structurally similar to other psychoactive compounds such as mescaline and 2C-B.

Mechanism of Action

The exact mechanism of action of DMN is not fully understood. However, it is believed to act as a partial agonist of the serotonin 2A receptor (5-HT2A). This receptor is involved in the regulation of mood, perception, and cognition. DMN is also known to affect other neurotransmitter systems such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
DMN has been shown to produce a range of biochemical and physiological effects. It is known to increase heart rate, blood pressure, and body temperature. It also produces changes in brain activity, including increased activity in the visual cortex and decreased activity in the default mode network.

Advantages and Limitations for Lab Experiments

DMN has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It is also known to produce consistent effects across different individuals, making it useful for studying the neural mechanisms underlying hallucinogenic effects. However, DMN also has some limitations. It is a psychoactive compound that can produce potentially harmful effects in humans, making it difficult to conduct studies in a safe and ethical manner.

Future Directions

There are several future directions for research on DMN. One area of interest is the potential therapeutic applications of DMN. Studies have shown that psychoactive compounds such as LSD and psilocybin may have therapeutic effects for conditions such as depression and anxiety. DMN may also have similar therapeutic potential. Another area of interest is the development of new psychoactive compounds based on the structure of DMN. These compounds may have unique psychoactive effects and could be useful for studying the neural mechanisms underlying hallucinogenic effects.

Synthesis Methods

The synthesis of DMN involves the reaction between 2,4-dimethoxybenzaldehyde and 2-naphthylmethylamine in the presence of a reducing agent such as sodium borohydride. The reaction yields DMN as a white crystalline powder with a melting point of 173-174°C.

Scientific Research Applications

DMN has been widely used in scientific research to study its psychoactive effects on the brain. It is known to produce hallucinogenic effects similar to those of other psychoactive compounds such as LSD and psilocybin. DMN has been used in studies to investigate the neural mechanisms underlying the subjective effects of hallucinogens.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-1-naphthalen-2-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-22-19-10-9-18(20(12-19)23-2)14-21-13-15-7-8-16-5-3-4-6-17(16)11-15/h3-12,21H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWXUYGKDQRTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCC2=CC3=CC=CC=C3C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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